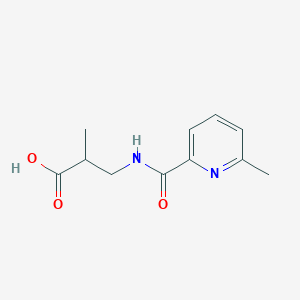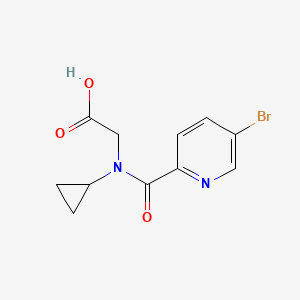![molecular formula C11H10N4S2 B14913900 n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 2-methylthiazol-4-yl)methyl group. It has a molecular formula of C11H10N4S2 and a molecular weight of 262.35 g/mol .
Métodos De Preparación
The synthesis of n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, including condensation, chlorination, and nucleophilic substitution reactions. One common synthetic route starts with the commercially available methyl 2-aminothiophene-3-carboxylate. This compound undergoes a condensation reaction with formamidine acetate to form the intermediate thieno[2,3-d]pyrimidine-4-amine. Subsequent chlorination and nucleophilic substitution with 2-methylthiazole yield the final product .
Análisis De Reacciones Químicas
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies, particularly in antimicrobial and antifungal research.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its antimicrobial and anticancer effects. The compound’s thieno[2,3-d]pyrimidine core plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
2-Chloro-thieno[2,3-d]pyrimidin-4-amine: This compound has similar antimicrobial properties but differs in its substitution pattern.
N-Pyridine substituted thieno[2,3-d]pyrimidin-4-amine: These derivatives exhibit enhanced biological activities due to the presence of the pyridine ring.
Phenyl-1,2,4-triazole substituted thieno[2,3-d]pyrimidin-4-amine: This compound shows different pharmacological profiles due to the triazole substitution.
Propiedades
Fórmula molecular |
C11H10N4S2 |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10N4S2/c1-7-15-8(5-17-7)4-12-10-9-2-3-16-11(9)14-6-13-10/h2-3,5-6H,4H2,1H3,(H,12,13,14) |
Clave InChI |
GQZOVABXGHLARP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CNC2=C3C=CSC3=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)






![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)

